6-Methoxy-2-methylquinoline-3-carboxylic acid

Overview

Description

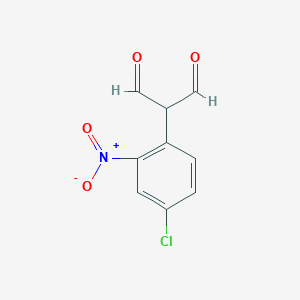

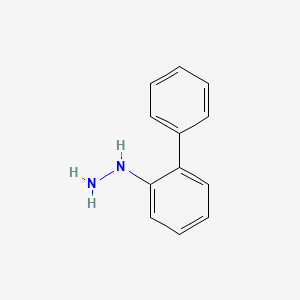

6-Methoxy-2-methylquinoline-3-carboxylic acid is a chemical compound with the empirical formula C12H11NO3 . Its molecular weight is 217.22 . It is used in the preparation of arylpyrazolopyridine derivatives as monoacylglycerol lipase modulators .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-methylquinoline-3-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a methoxy group (-OCH3) attached to the 6th carbon and a carboxylic acid group (-COOH) attached to the 3rd carbon of the quinoline ring .Physical And Chemical Properties Analysis

6-Methoxy-2-methylquinoline-3-carboxylic acid is a solid compound . Its molecular formula is C12H11NO3 and it has a molecular weight of 217.22 .Scientific Research Applications

Fluorescent Labeling

6-Methoxy-4-quinolone (6-MOQ), a related compound, demonstrates significant potential as a fluorescent labeling reagent. It exhibits strong fluorescence across a wide pH range, making it suitable for biomedical analysis. This compound is highly stable against light and heat, making it a valuable tool in the study of carboxylic acids (Hirano et al., 2004).

Natural Occurrence in Plants

A derivative of quinoline-2-carboxylic acid, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (also known as 6-methoxy-kynurenic acid), has been isolated from the plant species Ephedra pachyclada. This discovery highlights the natural occurrence and potential biological importance of such compounds in various plant species (Starratt & Caveney, 1996).

Synthesis and Applications in Chemistry

Efficient synthesis methods have been developed for derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are useful in the creation of modulators of nuclear receptors. These methods offer a source for enantiomerically pure compounds, indicating their significance in chemical synthesis and potential pharmacological applications (Forró et al., 2016).

Improved Synthesis Techniques

Advancements in the synthesis of related compounds, such as 1-Chloro-6-methoxy-isoquinolin-3-ol, have been reported. These improvements offer better overall yields, reduced hazard, and greater reproducibility, indicating the growing importance of these compounds in synthetic chemistry (Zheng et al., 2009).

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylquinoline-3-carboxylic acid is not specified in the search results. It is noted that it is used in the preparation of arylpyrazolopyridine derivatives as monoacylglycerol lipase modulators , but the specific biological activity or interactions of this compound have not been detailed.

Future Directions

The future directions of research and applications for 6-Methoxy-2-methylquinoline-3-carboxylic acid are not specified in the search results. Given its use in the preparation of arylpyrazolopyridine derivatives as monoacylglycerol lipase modulators , it may have potential applications in medicinal chemistry or pharmaceutical research.

properties

IUPAC Name |

6-methoxy-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTMGNSGKYFHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405319 | |

| Record name | 6-methoxy-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-methylquinoline-3-carboxylic acid | |

CAS RN |

88752-76-5 | |

| Record name | 6-methoxy-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B1608772.png)

![1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane](/img/structure/B1608782.png)

![endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1608783.png)

![3-[3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propoxy]propane-1,2-diol](/img/structure/B1608788.png)